Cas no 1179486-33-9 (N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride)

N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a versatile organic compound featuring a triazine ring and amines. Its key advantages include a stable triazine core for enhanced thermal and chemical stability, and a hydrochloride salt form for improved solubility in various solvents. The presence of two amines facilitates various chemical transformations and functionalizations. This compound is suitable for research applications in organic synthesis and materials science.
N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride structure
1179486-33-9 structure
Product Name:N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
CAS No:1179486-33-9
MF:C20H23ClN6O
MW:398.889222383499
CID:5473739
Update Time:2025-07-19

N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-N-(4-methoxyphenyl)-4-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine:hydrochloride
    • N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
    • Inchi: 1S/C20H22N6O.ClH/c1-27-17-11-9-16(10-12-17)22-19-23-18(21-15-7-3-2-4-8-15)24-20(25-19)26-13-5-6-14-26;/h2-4,7-12H,5-6,13-14H2,1H3,(H2,21,22,23,24,25);1H
    • InChI Key: HETNYWXGVKCSSP-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(OC)=CC=1)C1N=C(NC2C=CC=CC=2)N=C(N2CCCC2)N=1.Cl

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N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride Related Literature

Additional information on N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Introduction to N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride (CAS No. 1179486-33-9)

N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1179486-33-9, belongs to a class of molecules known for their potential biological activity. The structural complexity of this triazine derivative, featuring a combination of aromatic rings and a pyrrolidine moiety, makes it a subject of intense study in medicinal chemistry.

The< strong>N2-(4-methoxyphenyl)-N4-phenyl substituents in the molecule contribute to its unique electronic properties and interact with biological targets in a specific manner. The presence of the< strong>pyrrolidin-1-yl group further enhances its potential as a pharmacophore, enabling interactions with various enzymes and receptors. This structural arrangement has been meticulously designed to optimize binding affinity and selectivity, which are critical factors in the development of new therapeutic agents.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate biological pathways associated with various diseases. The< strong>1,3,5-triazine core structure is well-known for its ability to act as a scaffold for bioactive molecules. The diamine functionality at the 2 and 4 positions adds another layer of complexity, allowing for diverse chemical modifications that can fine-tune the biological activity of the compound. This flexibility has made it an attractive candidate for further exploration in drug discovery.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for use in both laboratory settings and potential clinical applications. Solubility is a crucial factor in drug formulation, as it directly impacts the bioavailability and efficacy of a therapeutic agent. By incorporating a hydrochloride moiety, researchers have improved the pharmacokinetic properties of the molecule, which could lead to more effective drug delivery systems.

Recent studies have highlighted the potential of< strong>N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride as an inhibitor of certain kinases and other enzymes involved in cancer progression. Kinases play a pivotal role in cell signaling pathways that regulate growth, proliferation, and survival. By targeting these enzymes, researchers aim to develop treatments that can disrupt aberrant signaling networks associated with various types of cancer. Preliminary in vitro studies have shown promising results, indicating that this compound may exhibit inhibitory activity against specific kinases without significant off-target effects.

The< strong>pyrrolidin-1-yl group in the molecule is particularly noteworthy for its ability to interact with hydrogen bond donors and acceptors in biological targets. This interaction can enhance binding affinity and selectivity, which are essential for developing drugs with high efficacy and low toxicity. The< strong>4-methoxyphenyl substituent also contributes to the compound's pharmacological profile by influencing its electronic distribution and solubility properties.

In addition to its potential applications in oncology, this compound has also been investigated for its effects on inflammatory pathways. Chronic inflammation is implicated in the pathogenesis of various diseases, including cardiovascular disorders and neurodegenerative conditions. By modulating inflammatory responses,< strong>N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride may offer therapeutic benefits beyond cancer treatment. Further research is needed to fully elucidate its mechanisms of action and potential clinical applications.

The development of new pharmaceuticals often involves a multi-step synthesis process that requires careful optimization to ensure high yield and purity. The synthesis of< strong>N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves several key steps that must be meticulously controlled. These include condensation reactions to form the triazine core followed by functionalization at the 2 and 4 positions with diamine groups. The introduction of the< strong>pyrrolidin-1-yl group typically involves nucleophilic substitution reactions that require precise conditions to avoid side products.

The final step in the synthesis involves converting the free base form of the compound into its hydrochloride salt. This salt formation not only improves solubility but also enhances stability during storage and transportation. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are used to confirm the structure and purity of the final product.

In conclusion,< strong>N2-(4-methoxyphenyl)-N4-phenyl-6-(pyrrolidin-1-y l)-1,3 ,5 -triaz ine -2 ,4 -diam ine hydroch lor ide (CAS No.< strong>1179486 -33 -9) is a structurally complex compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating cancer and inflammatory diseases. As research continues to uncover new biological targets and mechanisms of action,< strong>this compoun d holds promise as a valuable tool i n developing next-generati on therapeutic agents.

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